4-Benzoylpiperidine hydrochloride

Beschreibung

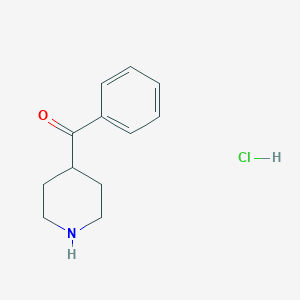

4-Benzoylpiperidine hydrochloride (CAS 72034-25-4) is a piperidine derivative characterized by a benzoyl group (-C₆H₅CO-) attached to the piperidine ring at the 4-position, with a hydrochloride salt improving solubility. Its molecular formula is C₁₂H₁₆ClNO, and molecular weight is 225.72 g/mol (calculated from synthesis data in and CAS details in ).

Eigenschaften

IUPAC Name |

phenyl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYKIFZJQXOUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369131 | |

| Record name | 4-Benzoylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-80-6 | |

| Record name | Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Benzoylpiperidine hydrochloride typically involves the reaction of 4-Benzoylpiperidine with hydrochloric acid to form the hydrochloride salt . One common synthetic route includes the following steps :

Step 1: React 1-Acetyl-4-piperidinecarboxylic acid with thionyl chloride (SOCl2) at 20°C for 1 hour.

Step 2: Treat the resulting product with aluminum chloride (AlCl3) in 1,2-dichloroethane and heat for 2 hours.

Step 3: Finally, react the intermediate with aqueous hydrochloric acid under heating conditions to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzoylpiperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzoyl derivatives and carboxylic acids.

Reduction: Formation of piperidinyl alcohols and amines.

Substitution: Formation of various substituted piperidines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Sigma-1 Receptor Ligand

4-Benzoylpiperidine hydrochloride is recognized for its activity as a sigma-1 receptor selective ligand. Sigma receptors are implicated in various neurological processes and are considered potential targets for treating neurodegenerative diseases and psychiatric disorders. Research indicates that compounds interacting with sigma receptors can modulate neurotransmitter systems, thereby influencing mood, cognition, and neuroprotection .

2. Neuroprotective Effects

Studies have shown that derivatives of 4-benzoylpiperidine exhibit neuroprotective properties. For instance, RMI-10608, a derivative of this compound, has been explored for its potential in treating psychosis and preventing brain damage through NMDA receptor antagonism . This suggests that this compound may play a role in developing treatments for conditions such as schizophrenia and Alzheimer’s disease.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoyl chloride or similar reagents. Understanding the synthesis pathways allows researchers to create various analogs that may enhance efficacy or reduce side effects.

| Compound | Synthesis Method | Potential Application |

|---|---|---|

| RMI-10608 | Derivative of 4-benzoylpiperidine | Treatment of psychosis, neuroprotection |

| Other derivatives | Modified piperidine reactions | Exploration in pain management and mood disorders |

Case Studies

Case Study 1: Neuroprotective Potential

A study conducted on the effects of RMI-10608 demonstrated significant neuroprotective effects in animal models subjected to excitotoxic damage. The compound was shown to reduce neuronal loss and improve behavioral outcomes, indicating its potential utility in clinical settings for neurodegenerative conditions .

Case Study 2: Sigma Receptor Modulation

Research examining the sigma-1 receptor modulation by various benzoylpiperidine derivatives highlighted their ability to affect serotonin and dopamine levels in the brain. This modulation is crucial for developing treatments for mood disorders, showcasing the therapeutic promise of these compounds .

Wirkmechanismus

The mechanism of action of 4-Benzoylpiperidine hydrochloride involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of compounds that can modulate biological activities. For example, it can be converted into derivatives that act as monoamine oxidase inhibitors (MAOIs), which inhibit the breakdown of neurotransmitters like dopamine and serotonin . This modulation of neurotransmitter levels can have significant effects on neurological functions and behaviors.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares 4-benzoylpiperidine hydrochloride with six analogs, emphasizing substituent groups, molecular properties, and applications:

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: The benzoyl group in this compound enhances interactions with GlyT1 via hydrogen bonding and π-π stacking, unlike the non-polar benzyl group in 4-benzylpiperidine .

Solubility and Stability :

- Hydrochloride salts universally improve water solubility. However, carbamate derivatives (e.g., Benzyl N-(piperidin-4-yl)carbamate hydrochloride) exhibit enhanced enzymatic stability due to the carbamate group .

Therapeutic Potential: Bulky substituents, such as benzhydryloxy in UK 78282 hydrochloride, reduce blood-brain barrier permeability but increase selectivity for peripheral receptors .

Biologische Aktivität

4-Benzoylpiperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from the piperidine class of compounds, characterized by a piperidine ring substituted with a benzoyl group. This structural modification enhances its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Releasing Agent : It acts as a monoamine releasing agent, demonstrating selectivity for dopamine release over serotonin and norepinephrine . The effective concentration for norepinephrine release is notably low (EC50 of 41.4 nM), indicating its potential utility in treating mood disorders.

- Inhibition of Monoacylglycerol Lipase (MAGL) : Research indicates that derivatives of benzoylpiperidine can inhibit MAGL, an enzyme involved in cannabinoid signaling. For instance, one derivative displayed an IC50 value of 11.7 µM, while optimized variants achieved IC50 values as low as 80 nM . This inhibition has implications for pain management and cancer therapy.

- Antagonism of NMDA Receptors : Compounds related to 4-benzoylpiperidine have been identified as selective antagonists for NMDA receptors, which are crucial in neuroprotection and the treatment of neurodegenerative diseases . This property suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease.

Therapeutic Applications

The compound has shown promise across various therapeutic areas:

- Cancer Therapy : Several studies have highlighted the antiproliferative effects of benzoylpiperidine derivatives on cancer cell lines. For example, one compound exhibited significant activity against breast cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

- Neurological Disorders : Due to its NMDA receptor antagonism, the compound is being investigated for its neuroprotective properties in conditions such as stroke and traumatic brain injury. Its ability to mitigate excitotoxicity could provide therapeutic benefits in these contexts .

- Mood Disorders : As a monoamine releasing agent, it holds potential as an antidepressant. The selectivity for dopamine release may enhance mood without the adverse effects commonly associated with traditional antidepressants .

Case Studies

Several notable studies have contributed to understanding the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives inhibited the growth of human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells significantly more than non-cancerous cells .

- Neuroprotection : A study investigating the neuroprotective effects found that certain benzoylpiperidine derivatives could reduce neuronal damage in models of ischemia, suggesting their role in managing acute neurological injuries .

- Mood Enhancement : Clinical observations indicated that compounds with similar structures improved mood in patients with depressive disorders, supporting their development as rapid-acting antidepressants .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the critical identifiers and physicochemical properties of 4-Benzoylpiperidine hydrochloride for experimental verification?

- Answer: Key identifiers include CAS RN 72034-25-4, molecular formula , and molecular weight 225.72 g/mol. Physicochemical properties such as solubility, melting point, and stability under standard conditions should be verified via analytical techniques (e.g., NMR, HPLC). For example, (CDCl) data for related piperidine derivatives shows characteristic peaks between δ 1.40–3.60 (m, 10H) and δ 7.40–8.00 (m, 5H) for aromatic protons . Always cross-reference with PubChem or NIST databases for validation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Answer: The compound is classified as acutely toxic (oral, dermal) and a skin/eye irritant. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in a cool, dark, ventilated area away from oxidizers .

Q. How is this compound typically synthesized, and what purity validation methods are used?

- Answer: A common synthesis involves hydrolysis of precursors (e.g., refluxing with 6 N HCl) followed by extraction (methylene chloride, ethyl acetate) and drying (anhydrous NaSO). Purity is validated via TLC, , and HPLC (e.g., using a C18 column with a phosphate-methanol mobile phase at 1 mL/min flow rate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Answer: While some SDS classify it as acutely toxic , limited ecotoxicological data exist . Conduct in vitro assays (e.g., Ames test, cytotoxicity screening) and compare results with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) . Document inconsistencies and validate via third-party databases (e.g., ECHA) .

Q. What methodological strategies optimize the stability of this compound under varying experimental conditions?

- Answer: Stability is pH- and temperature-dependent. Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC. Avoid aqueous solutions >pH 7, as hydrolysis may occur. For long-term storage, lyophilize and store at -20°C under argon .

Q. How can impurities in synthesized this compound be characterized and mitigated?

- Answer: Use LC-MS or GC-MS to identify byproducts (e.g., unreacted benzoyl precursors). Optimize reaction conditions (e.g., stoichiometric control of HCl, inert atmosphere) to minimize oxidation byproducts. Recrystallization from ethanol/water (9:1) improves purity .

Q. What are the challenges in designing in vivo studies for this compound given limited pharmacokinetic data?

- Answer: The lack of ADME (absorption, distribution, metabolism, excretion) data requires preliminary assays:

- Solubility: Test in PBS and DMSO.

- Bioavailability: Use Caco-2 cell monolayers for intestinal absorption modeling.

- Metabolite profiling: Incubate with liver microsomes and analyze via UPLC-QTOF .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.